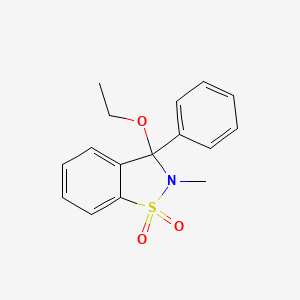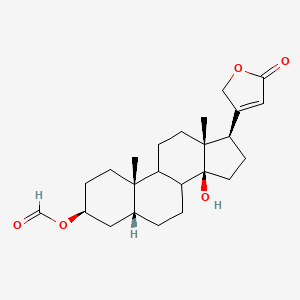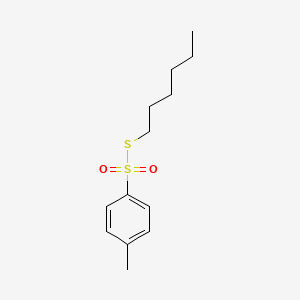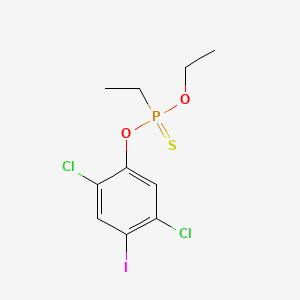![molecular formula C19H22Cl2N2O B13746166 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide CAS No. 13196-59-3](/img/structure/B13746166.png)
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is a compound known for its significant applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit HDAC enzymes, which play a crucial role in the regulation of gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide typically involves the reaction of bis(2-chloroethyl)amine with appropriate aromatic compounds under controlled conditions. One common method includes the reaction of bis(2-chloroethyl)amine hydrochloride with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and acylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of HDAC enzymes. By inhibiting these enzymes, it prevents the deacetylation of histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is unique due to its dual functionality as both an alkylating agent and an HDAC inhibitor. This dual action enhances its therapeutic potential, making it a promising candidate for cancer treatment .
Eigenschaften
CAS-Nummer |
13196-59-3 |
|---|---|
Molekularformel |
C19H22Cl2N2O |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
2-[4-[bis(2-chloroethyl)amino]-3-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H22Cl2N2O/c1-14-13-16(7-8-17(14)23(11-9-20)12-10-21)18(19(22)24)15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H2,22,24) |
InChI-Schlüssel |
NBZLSXHOKTZTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)N)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


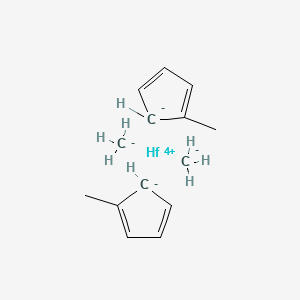
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
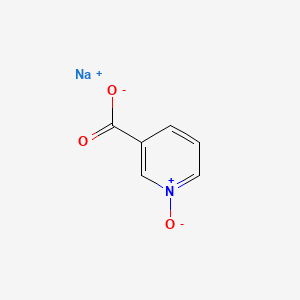

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
